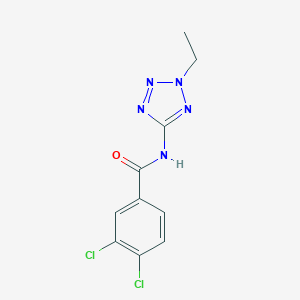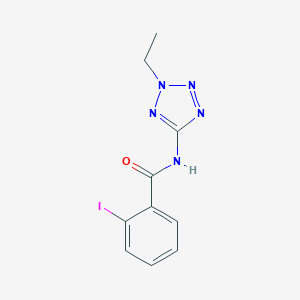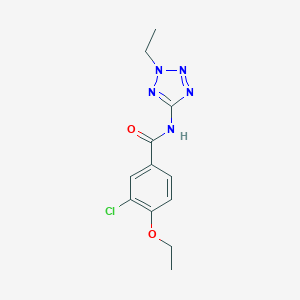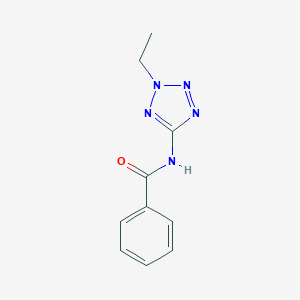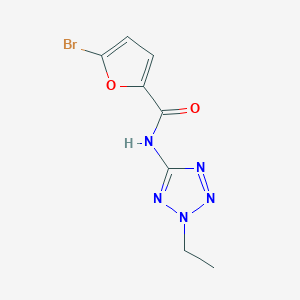![molecular formula C19H20N2O4 B244596 N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in the regulation of various cellular processes.
Mecanismo De Acción
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell proliferation, apoptosis, and gene expression. N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been implicated in the pathogenesis of various diseases, and its inhibition has been shown to have therapeutic potential. N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, thereby preventing its activity.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various signaling pathways such as the Wnt/beta-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, which makes it a valuable tool for studying the role of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide in various cellular processes. It has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, it has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its effects on other kinases and enzymes have not been fully characterized, which can limit its specificity in certain contexts.
Direcciones Futuras
There are several future directions for research on N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential therapeutic applications in various diseases. Further studies are needed to elucidate its mechanisms of action and to determine its efficacy in clinical trials. Another area of interest is its role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Further studies are needed to fully characterize its effects on these processes and to identify its downstream targets. Finally, there is a need for the development of more potent and specific N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide inhibitors that can overcome the limitations of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide.
Métodos De Síntesis
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that has been described in detail in several research articles. The most commonly used method involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been shown to have anti-tumor properties by inhibiting the proliferation and migration of cancer cells. In Alzheimer's disease, it has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In bipolar disorder, it has been found to regulate mood and behavior.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c22-19(15-3-6-17-18(11-15)25-13-24-17)20-16-4-1-14(2-5-16)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22) |
Clave InChI |
SGZMSLAKUPRGEI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
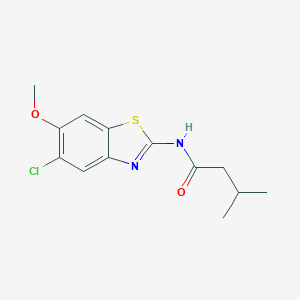
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
